Ethyl-hydroxybutyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

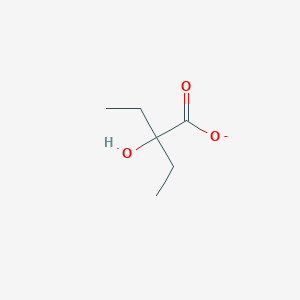

Ethyl 3-hydroxybutyrate (CAS 24915-95-5), also known as ethyl β-hydroxybutyrate, is a chiral ester of 3-hydroxybutyric acid. Its molecular formula is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . Structurally, it features a hydroxyl group (-OH) at the β-position (third carbon) of the butyrate chain, distinguishing it from simpler esters like ethyl butyrate. The compound exists in enantiomeric forms: (R)-(−)-3-hydroxybutyric acid ethyl ester and (S)-(+)-3-hydroxybutyric acid ethyl ester .

It serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and enantioselective products . Its hydroxyl group enhances polarity, influencing solubility and reactivity compared to non-hydroxylated esters.

科学研究应用

Pharmaceutical Development

Role as a Chiral Intermediate

Ethyl-hydroxybutyrate serves as a crucial chiral intermediate in the synthesis of pharmaceuticals. Its application is particularly prominent in the development of drugs targeting metabolic disorders. Recent studies have demonstrated efficient synthesis methods using recombinant Escherichia coli cells under high substrate loading conditions, utilizing ionic liquids to enhance the biocatalytic process. For instance, using choline chloride and glutathione as a buffer system significantly improved yields (up to 754.9 g/L/d) compared to traditional methods .

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of ethyl (R)-3-hydroxybutyrate highlighted the effectiveness of using eco-friendly ionic liquids. The research indicated that these systems not only improved solubility but also enhanced the overall catalytic efficiency, thus facilitating the production of this compound for pharmaceutical applications .

Therapeutic Applications

Cachexia Treatment

Recent investigations into this compound have revealed its potential in treating cachexia, a syndrome characterized by severe weight loss and muscle wasting often associated with chronic illnesses such as cancer. A notable study involved administering this compound to cachectic mice, which resulted in significant improvements in muscle mass and overall survival rates. The mechanism was linked to increased levels of 3-hydroxybutyrate in serum and muscle tissues, promoting metabolic homeostasis and reducing inflammation .

Mechanisms of Action

The therapeutic effects of this compound are attributed to several key mechanisms:

- Promotion of the TCA Cycle : Enhancing energy metabolism.

- Reduction of Proteolysis : Mitigating muscle degradation.

- Antioxidant Effects : Improving the body’s response to oxidative stress .

Biochemical Research

Metabolic Pathway Investigations

This compound is utilized extensively in biochemical research to study metabolic pathways. Its role as a substrate allows researchers to investigate enzyme activities and metabolic fluxes within biological systems. This application is critical for understanding diseases related to metabolism and developing targeted therapies.

Case Study: Metabolomics Analysis

In a detailed metabolomics study, researchers employed nuclear magnetic resonance (NMR) spectroscopy to analyze the effects of this compound on muscle tissue from cachectic mice. The findings provided insights into altered metabolic pathways and highlighted how this compound administration could counteract tumor-induced muscle atrophy .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its ability to enhance the efficacy of herbicides and pesticides by improving their absorption and activity makes it a valuable compound in agricultural formulations.

Summary Table of Applications

化学反应分析

Hydrolysis Reactions

Ethyl 3-hydroxybutyrate undergoes hydrolysis under acidic or basic conditions to yield 3-hydroxybutyric acid or its salts, respectively.

Acid-Catalyzed Hydrolysis

In the presence of sulfuric acid, the ester hydrolyzes to form 3-hydroxybutyric acid and ethanol. This reaction is reversible, as demonstrated in its synthesis via Fischer esterification (3-hydroxybutyric acid + ethanol ⇌ ethyl 3-hydroxybutyrate + water) .

Conditions :

Base-Catalyzed Hydrolysis (Saponification)

Reaction with strong bases (e.g., NaOH, KOH) produces 3-hydroxybutyrate salts. A patent describes this process for synthesizing calcium or potassium 3-hydroxybutyrate :

Conditions :

-

Base: KOH, Ca(OH)₂, or NaOH

-

Molar ratio (ester:base): 1:2.5–4.5

-

Temperature: 35–55°C

-

Time: 12–24 hours

Lactonization

Heating ethyl 3-hydroxybutyrate with a basic catalyst (e.g., sodium acetate) induces intramolecular esterification, forming γ-butyrolactone (a five-membered lactone) .

Mechanism :

-

Deprotonation of the hydroxyl group by the base.

-

Nucleophilic attack of the alkoxide on the carbonyl carbon.

Conditions :

-

Catalyst: Sodium acetate (trace)

-

Temperature: Elevated (exact range unspecified)

Oxidation and Decomposition

Ethyl 3-hydroxybutyrate decomposes upon heating, releasing toxic fumes (CO, CO₂) . Controlled oxidation pathways remain less documented, but β-hydroxy esters generally oxidize to β-keto esters under strong oxidizing agents.

Reactivity with Absorbents and Catalysts

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing the physicochemical properties of Ethyl-hydroxybutyrate in experimental settings?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and identify impurities like (R)-1,3-butanediol (<2%) .

- Polarimetry : Measure optical activity (e.g., [α]²³.⁴/D = -46.2° in water) to verify enantiomeric purity .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile impurities (e.g., this compound <0.5%) .

- Data Reference : Density (1.0731 g/mL) and boiling point (145°C at 1.8 Torr) are critical for solvent selection and reaction optimization .

Q. How can researchers mitigate contamination risks when handling this compound in laboratory settings?

- Methodological Answer :

- Storage Protocols : Store at room temperature in airtight containers to prevent hydrolysis or oxidation .

- Safety Data Sheet (SDS) Compliance : Adhere to GHS guidelines for handling Ethyl 4-chloro-3-hydroxybutanoate derivatives, emphasizing industrial-use restrictions and hazard mitigation .

Advanced Research Questions

Q. What experimental designs are optimal for investigating this compound’s metabolic interactions in in vitro models?

- Methodological Answer :

- Isotopic Labeling : Use Sodium D-3-hydroxybutyrate-¹³C₂ to trace metabolic pathways via ¹³C-NMR or mass spectrometry .

- Dose-Response Assays : Optimize concentrations using fluorometric tests (e.g., MAK547 kit for 200 tests) to assess enzymatic activity .

- Data Contradiction Analysis : Discrepancies in optical activity ([α] values in water vs. ethanol) may indicate solvent-dependent conformational changes, requiring cross-validation with X-ray crystallography .

Q. How can contradictory findings in this compound’s enantiomeric stability be resolved?

- Methodological Answer :

- Replication Studies : Repeat experiments under controlled humidity and temperature to isolate environmental variables .

- Chiral Chromatography : Compare retention times of (R)- and (S)-enantiomers using chiral stationary phases .

Q. What strategies address the synthesis challenges of high-purity this compound for pharmacological studies?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts to minimize racemization during esterification .

- Post-Synthesis Purification : Use preparative HPLC to remove residual (R)-1,3-butanediol and other byproducts .

Q. Research Design & Data Analysis

Q. How should researchers formulate hypothesis-driven questions for this compound’s role in neurodegenerative disease models?

- Methodological Answer :

- Literature Gap Analysis : Review preclinical studies on GHB analogs to identify underexplored mechanisms (e.g., neuroprotection vs. toxicity) .

- Variable Isolation : Design experiments with controlled variables (e.g., dose, administration route) to isolate therapeutic effects .

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in longitudinal studies?

- Methodological Answer :

相似化合物的比较

Ethyl Isobutyrate (CAS 97-62-1)

Molecular Formula: C₆H₁₂O₂ | Molecular Weight: 116.16 g/mol Structure: Branched-chain ester (ethyl 2-methylpropanoate). Key Properties:

- Reactivity : Incompatible with oxidizers (e.g., peroxides) and strong bases .

- Safety : Flammable (flash point: ~22°C) and skin-absorbable, requiring ventilation and protective gear .

- Applications : Used in flavorings and fragrances due to fruity odor .

Contrast with Ethyl 3-Hydroxybutyrate :

- Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capability.

- Higher volatility due to lower molecular weight and branching .

Ethyl Butyrate (CAS 105-54-4)

Molecular Formula: C₆H₁₂O₂ | Molecular Weight: 116.16 g/mol Structure: Straight-chain ester (ethyl ester of butanoic acid). Key Properties:

- Physical Data : Boiling point ~121°C; density ~0.879 g/mL .

- Hazards : Flammable (H226), skin/eye irritant (H315, H319) .

- Applications : Widely used in food (FEMA 2427) and cosmetics for pineapple-like aroma .

Contrast with Ethyl 3-Hydroxybutyrate :

- No hydroxyl group; less polar and more lipophilic.

- Broader industrial use in contrast to ethyl 3-hydroxybutyrate’s niche pharmaceutical role .

Ethyl 4-Hydroxybutanoate (CAS N/A)

Molecular Formula : C₆H₁₂O₃ | Molecular Weight : 132.16 g/mol

Structure : Hydroxyl group at the fourth carbon (γ-position).

Key Properties :

- Chromatography : Retains longer on polar columns (e.g., DB-Wax) due to hydroxyl positioning .

- Reactivity: Potential for lactone formation via intramolecular esterification.

Contrast with Ethyl 3-Hydroxybutyrate :

- Structural isomerism affects metabolic pathways and synthetic utility.

- γ-position hydroxyl may alter hydrogen-bonding interactions .

Ethyl 2-Ethylbutyrate (CAS N/A)

Molecular Formula : C₈H₁₆O₂ | Molecular Weight : 144.21 g/mol

Structure : Branched ester with an ethyl side chain.

Key Properties :

- Specifications : Refractive index 1.402–1.407; acid value ≤1.0 (JECFA standards) .

- Applications: Food additive with fruity notes.

Contrast with Ethyl 3-Hydroxybutyrate :

- Longer carbon chain increases hydrophobicity.

- Lacks hydroxyl functionality, limiting use in chiral synthesis .

Ethyl 4-Acetylbutyrate (CAS 13984-57-1)

Molecular Formula : C₈H₁₄O₃ | Molecular Weight : 158.20 g/mol

Structure : Features an acetyl group (-COCH₃) at the fourth carbon.

Key Properties :

- Physical Data : Boiling point 221–222°C; density 0.989 g/mL .

- Solubility: Limited in chloroform; miscible in methanol .

Contrast with Ethyl 3-Hydroxybutyrate :

- Acetyl group introduces ketone reactivity (e.g., nucleophilic additions).

- Higher molecular weight and boiling point .

Ethyl S-4-Chloro-3-Hydroxybutyrate (CAS 86728-85-0)

Molecular Formula : C₆H₁₁ClO₃ | Molecular Weight : 166.60 g/mol

Structure : Chlorinated derivative with hydroxyl at third carbon.

Key Properties :

Contrast with Ethyl 3-Hydroxybutyrate :

- Chlorine atom enhances electrophilicity, aiding in nucleophilic substitutions.

- Higher molecular weight and altered metabolic stability .

Data Tables

Table 1. Structural and Physical Comparison

| Compound | CAS | Molecular Formula | MW (g/mol) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|---|

| Ethyl 3-Hydroxybutyrate | 24915-95-5 | C₆H₁₂O₃ | 132.16 | Not reported | β-Hydroxyl ester |

| Ethyl Isobutyrate | 97-62-1 | C₆H₁₂O₂ | 116.16 | ~110 | Branched ester |

| Ethyl Butyrate | 105-54-4 | C₆H₁₂O₂ | 116.16 | ~121 | Linear ester |

| Ethyl 4-Acetylbutyrate | 13984-57-1 | C₈H₁₄O₃ | 158.20 | 221–222 | Acetylated ester |

Key Research Findings

- Stereochemical Utility : Ethyl (R)-3-hydroxybutyrate is prioritized in enantioselective synthesis due to its role in producing optically active pharmaceuticals .

- Reactivity Trends: Hydroxyl-containing esters (e.g., ethyl 3-hydroxybutyrate) exhibit higher polarity and susceptibility to oxidation compared to non-hydroxylated analogs .

- Industrial Preferences : Ethyl butyrate’s low cost and GRAS status make it dominant in food industries, while ethyl 3-hydroxybutyrate’s niche applications justify its premium pricing .

准备方法

Chemical Synthesis Methods

Acid-Catalyzed Esterification

The direct esterification of 3-hydroxybutyric acid with ethanol in the presence of sulfuric acid represents a straightforward route to E3HB. In this method, (S)-3-hydroxybutyric acid (9.6 g, 92 mmol) is dissolved in ethanol (100 mL) with catalytic sulfuric acid, stirred until completion, and neutralized with sodium bicarbonate. The product is isolated via solvent evaporation and dichloromethane extraction, yielding 73% of (S)-ethyl-3-hydroxybutyrate . Nuclear magnetic resonance (NMR) analysis confirms the structural integrity, with characteristic peaks at δ=4.1–4.2 ppm (m, 3H) and δ=1.25 ppm (t, J=6.9 Hz, 3H) for the ethyl group . While cost-effective, this method requires careful handling of corrosive acids and generates stoichiometric amounts of water, necessitating efficient drying steps.

Base-Catalyzed Transesterification

Base-catalyzed transesterification of ethyl or methyl 3-hydroxybutanoate offers higher yields and milder conditions. For instance, reacting 100 g of 3-hydroxybutyrate methyl ester with 75 g of sodium hydroxide in water at 55°C for 24 hours produces 124 g of sodium 3-hydroxybutyrate (95.1% yield) . Subsequent steps involve distillation of water below 40°C, crystallization with isopropanol at 0°C, and drying at 55°C . This method is scalable, as demonstrated in a patent producing 177 g of calcium 3-hydroxybutyrate (92% yield) using calcium hydroxide and ethanol . The use of basic catalysts like KOH or NaOH simplifies product isolation but demands precise temperature control to avoid side reactions such as saponification.

Continuous and Batch Transesterification

Industrial-scale production often employs continuous transesterification of poly-(R)-3-hydroxybutyrate (PHB) derived from microbial fermentation. In a patented process, PHB is reacted with ethanol (2:1 to 6:1 weight ratio) under reflux, followed by distillation to remove excess alcohol and byproducts like alkyl crotonate . The resulting ethyl-3-hydroxybutyrate is purified via fractional distillation at 110–150°C, achieving high throughput . Batch processes, while less efficient, are suitable for small-scale synthesis, with yields comparable to continuous methods .

Biocatalytic Methods

Whole-Cell Biocatalysis

Whole-cell biocatalysis leverages microbial systems to reduce ethyl acetoacetate (EAA) to E3HB under aerobic or anaerobic conditions. Aerobic processes achieve 88% yield (20 g/L EAA conversion), whereas anaerobic conditions yield 74%, with byproducts like CO₂ and ethanol that can be utilized in biorefineries . A fed-batch reactor study demonstrated the feasibility of integrating anaerobic E3HB production into circular bioeconomy models, though downstream processing remains challenging due to cellular debris .

Enzymatic Resolution

Enzymatic resolution using Candida antarctica lipase B (CALB) enables enantioselective synthesis of (R)- and (S)-E3HB. In a two-step process, racemic E3HB undergoes acetylation with vinyl acetate to produce (S)-E3HB, followed by alcoholysis of (R)-enriched ethyl-3-acetoxybutyrate with ethanol . This method delivers both enantiomers at >96% enantiomeric excess and 73% total yield . The use of immobilized CALB in a loop reactor minimizes enzyme attrition, enhancing operational stability for multi-kilogram production .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters of E3HB synthesis routes:

Chemical methods excel in yield and scalability but face environmental challenges due to corrosive reagents. Biocatalytic routes, though greener, require advanced fermentation or enzyme immobilization technologies to compete economically.

属性

分子式 |

C6H11O3- |

|---|---|

分子量 |

131.15 g/mol |

IUPAC 名称 |

2-ethyl-2-hydroxybutanoate |

InChI |

InChI=1S/C6H12O3/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/p-1 |

InChI 键 |

LXVSANCQXSSLPA-UHFFFAOYSA-M |

规范 SMILES |

CCC(CC)(C(=O)[O-])O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。